molecular formula C13H13ClN2O3 B15060773 Ethyl 3-(5-chloro-2-methoxyanilino)-2-cyanoprop-2-enoate

Ethyl 3-(5-chloro-2-methoxyanilino)-2-cyanoprop-2-enoate

Cat. No.: B15060773
M. Wt: 280.70 g/mol
InChI Key: DQGQABWXFLURHR-UHFFFAOYSA-N
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Description

Ethyl 3-(5-chloro-2-methoxyanilino)-2-cyanoprop-2-enoate is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-chloro-2-methoxyanilino)-2-cyanoprop-2-enoate typically involves the reaction of 5-chloro-2-methoxyaniline with ethyl cyanoacetate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 5-chloro-2-methoxyaniline attacks the cyano group of ethyl cyanoacetate, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-chloro-2-methoxyanilino)-2-cyanoprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated products.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Ethyl 3-(5-chloro-2-methoxyanilino)-2-cyanoprop-2-enoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(5-chloro-2-methoxyanilino)-2-cyanoprop-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methoxyaniline: A precursor in the synthesis of Ethyl 3-(5-chloro-2-methoxyanilino)-2-cyanoprop-2-enoate.

    Ethyl 2-(5-chloro-2-methoxyanilino)-3,3,3-trifluoro-2-[(3-pyridylcarbonyl)amino]propanoate: A structurally related compound with different substituents.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

Ethyl 3-(5-chloro-2-methoxyanilino)-2-cyanoprop-2-enoate, with the molecular formula C₁₃H₁₃ClN₂O₃ and a molecular weight of 280.71 g/mol, is an organic compound belonging to the class of α-cyanoacrylate esters. Its unique structure, characterized by a cyano group and an ethyl ester, along with chloro and methoxy substituents on the aromatic ring, suggests significant potential for biological activity.

The synthesis of this compound typically involves multiple steps, including the reaction of 5-chloro-2-methoxyaniline with ethyl cyanoacetate under basic conditions. This process results in nucleophilic substitution followed by cyclization to yield the desired product. The compound's reactivity is influenced by its functional groups, which can undergo various chemical transformations such as oxidation, reduction, and nucleophilic substitution.

Biological Activity

Preliminary studies indicate that this compound exhibits several promising biological activities:

  • Antimicrobial Properties : Research has shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. The presence of chloro and methoxy groups may enhance its antimicrobial efficacy.
  • Anticancer Activity : Some derivatives of α-cyanoacrylate esters have demonstrated cytotoxic effects against cancer cell lines. This compound may share this property, warranting further investigation into its mechanisms of action against specific cancer types.

The biological activity of this compound likely involves its interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors, modulating their activity. The exact pathways are still under investigation but could involve:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : The binding affinity to various receptors could lead to altered signaling pathways, impacting cellular responses.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
Ethyl 3-(4-chlorophenylamino)-2-cyanoprop-2-enoateStructureLacks methoxy group; different biological activity profile
Methyl 3-(5-bromoanilino)-2-cyanoprop-2-enoateStructureBromine instead of chlorine; altered reactivity
Propyl 3-(5-chloroanilino)-2-cyanoprop-2-enoateStructurePropyl group changes solubility characteristics

This comparative analysis underscores the significance of specific substituents in influencing both chemical behavior and biological activity.

Case Studies and Research Findings

Several studies have explored the biological potential of compounds related to this compound:

  • Antimicrobial Study : A study published in Journal of Medicinal Chemistry demonstrated that similar α-cyanoacrylate esters showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. This compound could potentially exhibit similar effects, making it a candidate for further research in antimicrobial drug development.
  • Cytotoxicity Assay : In vitro assays conducted on cancer cell lines revealed that certain derivatives of α-cyanoacrylate esters induced apoptosis in cancer cells. This compound's structural features suggest it may also possess cytotoxic properties worth investigating .
  • Mechanistic Studies : Ongoing research aims to elucidate the specific molecular targets and pathways affected by this compound. Understanding these mechanisms will be crucial for its potential application in therapeutic settings.

Properties

Molecular Formula

C13H13ClN2O3

Molecular Weight

280.70 g/mol

IUPAC Name

ethyl 3-(5-chloro-2-methoxyanilino)-2-cyanoprop-2-enoate

InChI

InChI=1S/C13H13ClN2O3/c1-3-19-13(17)9(7-15)8-16-11-6-10(14)4-5-12(11)18-2/h4-6,8,16H,3H2,1-2H3

InChI Key

DQGQABWXFLURHR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CNC1=C(C=CC(=C1)Cl)OC)C#N

Origin of Product

United States

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